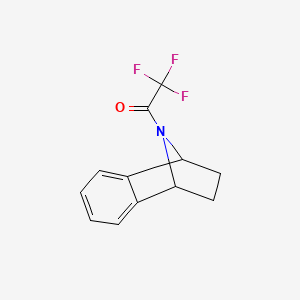
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)-
Descripción general
Descripción
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- is a useful research compound. Its molecular formula is C12H10F3NO and its molecular weight is 241.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- (CAS No. 942491-78-3) is a complex organic compound that has garnered attention in both synthetic chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 2,2,2-trifluoro-1-(1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl)- is characterized by the following:
| Property | Details |
|---|---|
| Molecular Formula | C12H9F3N2O3 |
| Molecular Weight | 286.21 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(4-nitro-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)ethanone |
| InChI Key | ZKRNJESLOKMNBT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N+[O-] |
The biological activity of Ethanone can be attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. The nitronaphthalene moiety may interact with specific enzymes or receptors, leading to modulation of their activities and consequent biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with G protein-coupled receptors (GPCRs) could influence signaling pathways related to various physiological processes.
Biological Activity and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
Case Studies and Experimental Data
A comprehensive review of available literature reveals several case studies that underline the biological significance of Ethanone:
- Case Study 1: A study demonstrated that related trifluorinated compounds exhibited significant inhibition of tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
- Case Study 2: Research on analogs indicated that these compounds could act as selective modulators of GPCRs involved in pain perception and mood regulation.
Propiedades
IUPAC Name |
1-(11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)11(17)16-9-5-6-10(16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJHEXWUOZBYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















